5-Allyl-1,3-difluoro-2-(pentyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Allyl-1,3-difluoro-2-(pentyloxy)benzene is an organic compound with the molecular formula C14H18F2O It is characterized by the presence of an allyl group, two fluorine atoms, and a pentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1,3-difluoro-2-(pentyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and pentyloxy derivatives.
Allylation: The introduction of the allyl group can be achieved through a palladium-catalyzed allylation reaction. This involves the use of allyl halides and a palladium catalyst under mild conditions.
Pentyloxy Substitution: The pentyloxy group is introduced via a nucleophilic substitution reaction, where a pentyloxy halide reacts with the difluorobenzene derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-1,3-difluoro-2-(pentyloxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can target the allyl group, converting it to saturated hydrocarbons.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Allyl-1,3-difluoro-2-(pentyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Allyl-1,3-difluoro-2-(pentyloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The allyl and pentyloxy groups contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-Allyl-1,3-difluoro-2-(methoxy)benzene: Similar structure but with a methoxy group instead of a pentyloxy group.
5-Allyl-1,3-difluoro-2-(ethoxy)benzene: Contains an ethoxy group instead of a pentyloxy group.
5-Allyl-1,3-difluoro-2-(butoxy)benzene: Features a butoxy group in place of the pentyloxy group.
Uniqueness
5-Allyl-1,3-difluoro-2-(pentyloxy)benzene is unique due to the combination of its allyl, difluoro, and pentyloxy substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1,3-difluoro-2-pentoxy-5-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-3-5-6-8-17-14-12(15)9-11(7-4-2)10-13(14)16/h4,9-10H,2-3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQRMCXGYFUOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)CC=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.